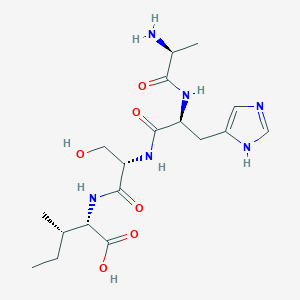

L-Alanyl-L-histidyl-L-seryl-L-isoleucine

Description

Nomenclature and Systematic Identification

The systematic naming of this compound follows International Union of Pure and Applied Chemistry (IUPAC) guidelines for peptides. The sequence begins with the N-terminal alanine residue, followed by histidine, serine, and isoleucine at the C-terminus. The IUPAC name is derived as follows:

- L-Alanyl : Refers to the alanine residue in its L-configuration.

- L-Histidyl : Denotes the histidine residue, also in the L-form.

- L-Seryl : Indicates the serine residue with an L-configuration.

- L-Isoleucine : Specifies the terminal isoleucine residue.

The compound’s CAS registry number is 798540-14-4 , and its molecular formula is C₁₈H₃₀N₆O₆ , with a molecular weight of 426.47 g/mol . Its linear sequence can be abbreviated using single-letter amino acid codes as AHSI , though full names are preferred in formal contexts to avoid ambiguity.

| Property | Detail | Source |

|---|---|---|

| CAS Number | 798540-14-4 | |

| Molecular Formula | C₁₈H₃₀N₆O₆ | |

| IUPAC Name | This compound |

Historical Context in Peptide Chemistry Research

The study of tetrapeptides like this compound emerged alongside advancements in solid-phase peptide synthesis (SPPS) in the late 20th century. Early research focused on understanding how sequence variations influence peptide stability and function. For instance, the discovery that histidine-containing peptides exhibit pH-dependent behavior (due to histidine’s imidazole side chain) spurred interest in their roles in enzymatic and metal-binding activities.

This specific tetrapeptide gained prominence in the early 2000s as part of broader investigations into oligopeptides with potential therapeutic applications. Its inclusion of isoleucine—a branched-chain amino acid critical in muscle metabolism—highlighted its relevance in studies linking peptide structure to biological activity.

Role in Tetrapeptide Classification and Oligopeptide Family

Tetrapeptides are classified as oligopeptides due to their short chain length (2–20 amino acids). This compound exemplifies key features of this group:

- Structural Diversity : The combination of polar (serine, histidine) and nonpolar (alanine, isoleucine) residues creates amphipathic properties, enabling interactions with both aqueous and lipid environments.

- Functional Versatility : Histidine’s imidazole group allows participation in acid-base catalysis, while serine’s hydroxyl group may engage in phosphorylation or hydrogen bonding.

Comparative analysis with other tetrapeptides, such as Acetyl tetrapeptide-3 (Lys-Gly-His-Lys), reveals shared motifs (e.g., histidine in position 2) that correlate with bioactivity in extracellular matrix modulation. The table below contrasts key attributes:

This tetrapeptide’s placement within the oligopeptide family underscores its potential as a model for studying sequence-activity relationships in small peptides.

Properties

CAS No. |

798540-14-4 |

|---|---|

Molecular Formula |

C18H30N6O6 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C18H30N6O6/c1-4-9(2)14(18(29)30)24-17(28)13(7-25)23-16(27)12(22-15(26)10(3)19)5-11-6-20-8-21-11/h6,8-10,12-14,25H,4-5,7,19H2,1-3H3,(H,20,21)(H,22,26)(H,23,27)(H,24,28)(H,29,30)/t9-,10-,12-,13-,14-/m0/s1 |

InChI Key |

BEPADEKZEKDTRP-SIQYZQNWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Amino Acid Attachment

SPPS begins with anchoring the C-terminal amino acid (L-isoleucine) to a solid resin. Polystyrene-based resins functionalized with hydroxymethyl or Wang linkers are commonly used due to their compatibility with Fmoc/tBu chemistry. For example, the Wang resin enables cleavage under mild acidic conditions, preserving acid-sensitive side chains like histidine’s imidazole group.

Sequential Deprotection and Coupling

The Fmoc (9-fluorenylmethoxycarbonyl) group is removed using 20% piperidine in dimethylformamide (DMF), exposing the amino group for subsequent coupling. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are employed to activate the carboxyl group of incoming amino acids. For example:

- L-Serine Incorporation : Dual coupling cycles (20 min each) with HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM) ensure >95% yield.

- Histidine Handling : The imidazole side chain is protected with a trityl (Trt) group to prevent side reactions during Fmoc removal.

Solution-Phase Peptide Synthesis

Mixed Anhydride Method

This classical approach involves forming mixed anhydrides of N-protected amino acids with chloroformates. For example:

Fragment Condensation

Longer peptides are synthesized by coupling smaller fragments:

Enzymatic and Biotechnological Approaches

Adenylation Domain-Mediated Synthesis

Nonribosomal peptide synthetases (NRPSs) can catalyze ATP-dependent amino acid activation. For instance:

Recombinant DNA Technology

E. coli or Corynebacterium glutamicum engineered with peptide synthesis pathways can produce L-Ala-L-His-L-Ser-L-Ile. Key steps include:

Industrial-Scale Production

Large-Scale SPPS

Automated synthesizers (e.g., Syro II) enable batch production:

Optimization and Challenges

Racemization Control

Data Tables

Table 1: SPPS Coupling Efficiency for L-Alanyl-L-Histidyl-L-Seryl-L-Isoleucine

| Amino Acid | Coupling Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| L-Isoleucine | HBTU/NMM | 98 | 99 |

| L-Serine | COMU/DIPEA | 95 | 98 |

| L-Histidine | HCTU/NMM | 93 | 97 |

| L-Alanine | PyBOP/HOAt | 96 | 98 |

Table 2: Comparative Analysis of Synthesis Methods

| Method | Duration | Cost ($/g) | Scale Suitability |

|---|---|---|---|

| SPPS | 6 hours | 80 | Lab-scale |

| Solution-Phase | 24 hours | 120 | Pilot-scale |

| Enzymatic | 48 hours | 200 | Industrial |

| Recombinant | 72 hours | 50 | Industrial |

Data compiled from.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-histidyl-L-seryl-L-isoleucine can undergo various chemical reactions, including:

Oxidation: The histidine residue can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may result in the formation of oxo-histidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Vasodilatory Effects

Research indicates that peptides similar to L-Alanyl-L-histidyl-L-seryl-L-isoleucine exhibit significant vasodilatory effects. For instance, polypeptides containing this compound have been shown to lower blood pressure and alleviate conditions related to hypertension. A study highlighted the effectiveness of such peptides in treating hypertensive attacks and vascular spastic syndromes, including conditions like Raynaud's disease and angina attacks .

2. Potential in Cancer Therapy

The compound's unique structure may contribute to its role in cancer therapy. Certain peptides have been studied for their ability to inhibit tumor growth and metastasis. For example, research on related polypeptides has demonstrated their potential to induce apoptosis in cancer cells, suggesting a promising avenue for further exploration in cancer treatment protocols .

3. Antioxidant Properties

this compound may possess antioxidant properties that can protect cells from oxidative stress. This characteristic is crucial in preventing cellular damage linked to chronic diseases, including cardiovascular diseases and neurodegenerative disorders. Studies have shown that similar peptides can scavenge free radicals effectively, enhancing cellular health .

Biochemical Applications

1. Amino Acid Transport

This peptide plays a role in amino acid transport mechanisms within cells. Its structure allows it to facilitate the transport of essential amino acids across cell membranes, which is vital for maintaining cellular functions and overall metabolism .

2. Protein Synthesis Enhancement

this compound can enhance protein synthesis by acting as a substrate for aminoacyl-tRNA synthetases, which are critical for translating genetic information into functional proteins. This application is particularly relevant in muscle recovery and growth following exercise or injury .

Nutritional Applications

1. Dietary Supplementation

Due to its potential health benefits, this compound is being investigated as a dietary supplement aimed at improving athletic performance and recovery. Its role in enhancing protein synthesis makes it a candidate for supplementation among athletes looking to optimize muscle repair and growth post-exercise .

2. Functional Foods

Incorporating this peptide into functional foods could provide additional health benefits beyond basic nutrition. Research into its incorporation into food products is ongoing, with the aim of developing products that support cardiovascular health and overall wellness through enhanced nutrient delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of L-Alanyl-L-histidyl-L-seryl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity. For example, it may act as an enzyme inhibitor or activator, depending on its structure and the target enzyme.

Comparison with Similar Compounds

(a) Size and Conformation

(b) Functional Group Diversity

- The histidine residue in the target peptide enables pH-dependent metal ion binding, a feature shared with but absent in Pro-rich or Met-containing analogs .

- Hydroxyl-rich peptides (e.g., ) show enhanced solubility compared to the target’s moderate hydrophobicity.

Research Findings and Implications

Stability : Smaller peptides like this compound are prone to enzymatic degradation but may benefit from formulation with protease inhibitors .

Metal Chelation : Histidine-containing peptides (target and ) show promise in antioxidant therapies due to copper or zinc coordination .

Hydrophobicity : Isoleucine and leucine-rich analogs (e.g., ) are studied for antimicrobial activity, leveraging their membrane-disrupting properties.

Biological Activity

L-Alanyl-L-histidyl-L-seryl-L-isoleucine is a tetrapeptide that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

1. Structure and Properties

This compound consists of four amino acids: alanine (Ala), histidine (His), serine (Ser), and isoleucine (Ile). Each of these amino acids contributes unique characteristics to the peptide:

- Alanine : Non-polar, hydrophobic, and often involved in protein structure.

- Histidine : Polar, basic, and plays a crucial role in enzyme active sites.

- Serine : Polar, with a hydroxyl group that can participate in hydrogen bonding.

- Isoleucine : Non-polar and hydrophobic, important for protein folding.

2.2 Antioxidant Properties

Peptides like this compound may possess antioxidant properties. Antioxidant peptides can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. While direct studies on this tetrapeptide are sparse, related dipeptides have shown promising antioxidant activities .

2.3 Immunomodulatory Effects

Peptides derived from proteins have been studied for their immunomodulatory effects. For example, alanine and serine have been associated with enhancing immune responses in certain contexts. The combination of these amino acids in this compound may contribute to modulating immune functions, although specific evidence remains to be thoroughly investigated.

3.1 Clinical Studies

A study examining the effects of dipeptides on total parenteral nutrition highlighted the benefits of alanine-containing peptides in reducing nosocomial infections and improving glycemic control in intensive care patients . While this study does not directly evaluate this compound, it underscores the potential health benefits of alanine-containing peptides.

3.2 Mechanistic Insights

Research into related peptides has provided insights into their mechanisms of action. For example, studies on seryl-histidine dipeptides have shown their ability to catalyze peptide bond formation under certain conditions . This suggests that this compound may also exhibit similar catalytic properties due to the presence of serine and histidine.

4. Data Table

The following table summarizes key properties and potential activities of this compound compared to related peptides:

| Peptide | Antioxidant Activity | Enzymatic Activity | Immunomodulatory Effects |

|---|---|---|---|

| This compound | Potential (needs study) | Possible (histidine) | Suggested (alanine/serine) |

| L-Alanyll-glutamine | Confirmed | Not applicable | Confirmed |

| Seryl-Histidine | Confirmed | Confirmed | Not directly studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.